(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is a synthetic compound that combines the structural features of piperazine and pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE typically involves the reaction of 4-allylpiperazine with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The allyl group in the piperazine moiety can be subjected to oxidation or reduction reactions to form different derivatives.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the allyl group to form alcohols or alkanes.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the pentafluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(2,3,4,5,6-pentafluorophenyl)methanone: Similar in structure but with a methyl group instead of an allyl group.
Cyclopentyl-(2,3,4,5,6-pentafluorophenyl)methanone: Contains a cyclopentyl group instead of a piperazine moiety.
Uniqueness
(4-ALLYLPIPERAZINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is unique due to the presence of both an allyl group and a piperazine ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F5N2O/c1-2-3-20-4-6-21(7-5-20)14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRYXZYLKOJVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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